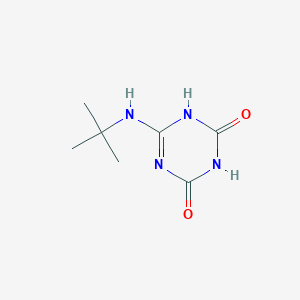

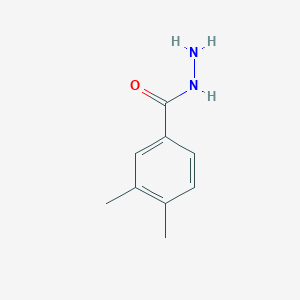

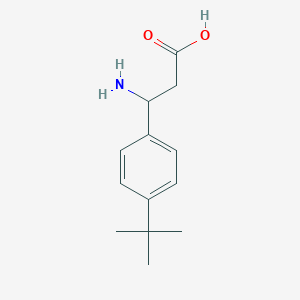

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one and its derivatives often involves multi-component reactions, highlighting the efficiency and atom economy of these methods. For example, a series of 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, potent anticancer agents, were synthesized via a one-pot, four-component condensation reaction using ionic liquid [Et3NH][HSO4] as an efficient, eco-friendly, and reusable catalyst (Nikalje, Seijas Vazquez, Vázquez-Tato, & Nimbalkar, 2016).

Molecular Structure Analysis

The molecular and crystal structure of 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one was established using X-ray diffraction, revealing the predominant tautomeric form (the CH-form) due to the pyrazol-3-one ring (Kimura, Okabayashi, & Yasuoka, 1984).

Chemical Reactions and Properties

The compound participates in various chemical reactions leading to the formation of new derivatives with interesting properties. For instance, the synthesis and reactions of 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile, which showed excellent biocidal properties in some cases, demonstrate the compound's versatility in chemical synthesis (Youssef & Omar, 2007).

Physical Properties Analysis

The physical properties of 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one derivatives have been studied through various spectroscopic and crystallographic investigations. For example, the study of Schiff base ligands derived from this compound used elemental analysis, UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography to elucidate their structure and properties (Hayvalı, Unver, & Svoboda, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, have been a focus of study for understanding the compound's potential applications. Synthesis, structural tautomerism, and the crystal structure of Schiff bases from 4-acylpyrazolone have been investigated, revealing insights into the compound's chemical behavior and interactions (Amarasekara, Owereh, Lyssenko, & Timofeeva, 2009).

Scientific Research Applications

Detection of Reducing Carbohydrates

- Scientific Field : Analytical Chemistry

- Application Summary : This compound is used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS . It improves the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .

- Methods of Application : The specific experimental procedures and technical details are not provided in the source .

- Results or Outcomes : The source does not provide specific results or outcomes .

Chemosensor for Metal Ions

- Scientific Field : Inorganic Chemistry

- Application Summary : A chemosensor synthesized by condensation reaction using “4-amino-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one” and “2,5-dihydroxy actophenone” was used as the effective sensor of metal ion .

- Methods of Application : The chemosensor (C1) was synthesized by condensation reaction .

- Results or Outcomes : The source does not provide specific results or outcomes .

Synthesis of Bicyclic Nitrogen Heterocycles

- Scientific Field : Organic Chemistry

- Application Summary : Cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles has been extensively used for the preparation of bicyclic nitrogen heterocycles .

- Methods of Application : The specific experimental procedures and technical details are not provided in the source .

- Results or Outcomes : The source does not provide specific results or outcomes .

Organic and Medicinal Synthesis

- Scientific Field : Organic and Medicinal Chemistry

- Application Summary : 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

- Methods of Application : The most common method for the synthesis of substituted 5-amino-pyrazoles involves the reaction of β-ketonitriles with hydrazines in various conditions .

- Results or Outcomes : The source does not provide specific results or outcomes .

Preparation of N ′- [4-formyl-3- (4-methylphenyl)-1-phenyl-1 H -pyrazol-5-yl]- N, N -dimethylimidoformamide

- Scientific Field : Organic Chemistry

- Application Summary : 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole may be used in the preparation of N ′- [4-formyl-3- (4-methylphenyl)-1-phenyl-1 H -pyrazol-5-yl]- N, N -dimethylimidoformamide .

- Methods of Application : The specific experimental procedures and technical details are not provided in the source .

- Results or Outcomes : The source does not provide specific results or outcomes .

Preparation of Bicyclic Nitrogen Heterocycles

- Scientific Field : Organic Chemistry

- Application Summary : Cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles has been extensively used for the preparation of bicyclic nitrogen heterocycles .

- Methods of Application : The specific experimental procedures and technical details are not provided in the source .

- Results or Outcomes : The source does not provide specific results or outcomes .

Antiviral Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Indole derivatives, which can be synthesized from 5-amino-pyrazoles, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Methods of Application : The specific experimental procedures and technical details are not provided in the source .

- Results or Outcomes : The source does not provide specific results or outcomes .

Anti-inflammatory Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Indole derivatives, which can be synthesized from 5-amino-pyrazoles, have shown anti-inflammatory activity . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for their anti-inflammatory activity .

- Methods of Application : The specific experimental procedures and technical details are not provided in the source .

- Results or Outcomes : The source does not provide specific results or outcomes .

Anticancer Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Indole derivatives, which can be synthesized from 5-amino-pyrazoles, have shown anticancer activity . For example, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide and other similar compounds are potent anticancer agents .

- Methods of Application : The specific experimental procedures and technical details are not provided in the source .

- Results or Outcomes : The source does not provide specific results or outcomes .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-amino-4-methyl-2-phenyl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUURCNSBVAESQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(NC1=O)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.